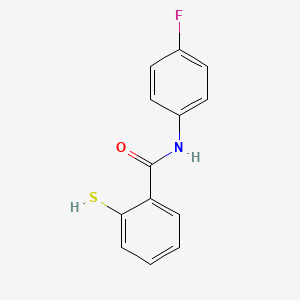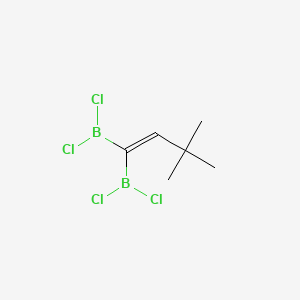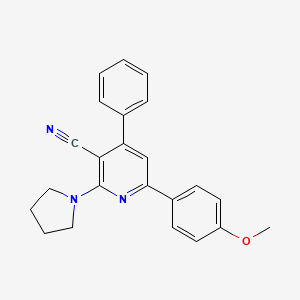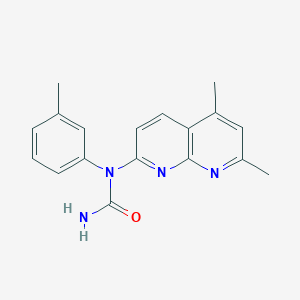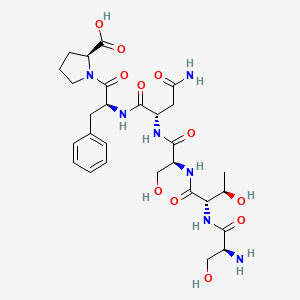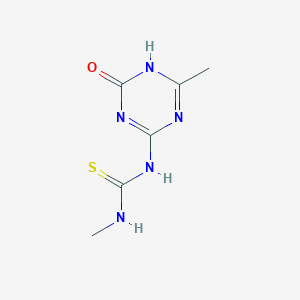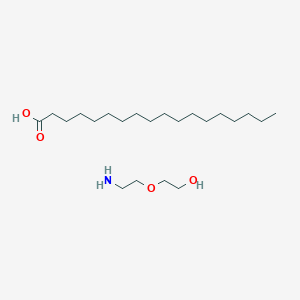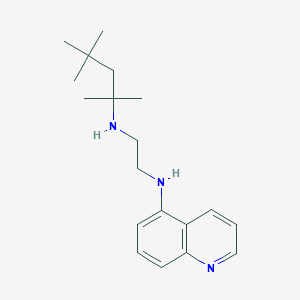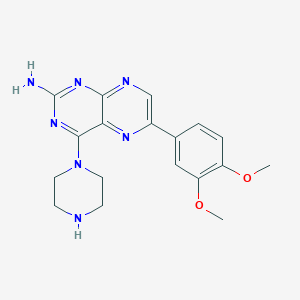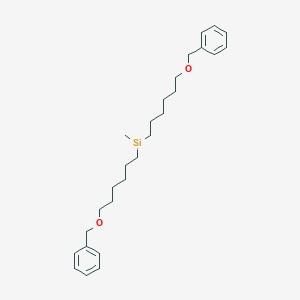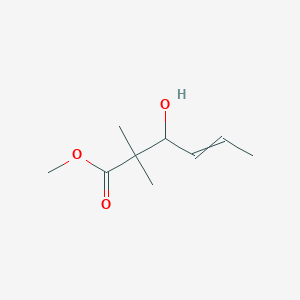
Methyl 3-hydroxy-2,2-dimethylhex-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-2,2-dimethylhex-4-enoate is an organic compound with the molecular formula C9H16O3 It is a methyl ester derivative of 3-hydroxy-2,2-dimethylhex-4-enoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-2,2-dimethylhex-4-enoate typically involves the esterification of 3-hydroxy-2,2-dimethylhex-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-hydroxy-2,2-dimethylhex-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The double bond in the hex-4-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-oxo-2,2-dimethylhex-4-enoate or 3-carboxy-2,2-dimethylhex-4-enoate.
Reduction: Formation of methyl 3-hydroxy-2,2-dimethylhexanoate.
Substitution: Formation of methyl 3-chloro-2,2-dimethylhex-4-enoate or methyl 3-bromo-2,2-dimethylhex-4-enoate.
Applications De Recherche Scientifique
Methyl 3-hydroxy-2,2-dimethylhex-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of methyl 3-hydroxy-2,2-dimethylhex-4-enoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The ester moiety can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxy-2,2-dimethylhexanoate: Lacks the double bond present in methyl 3-hydroxy-2,2-dimethylhex-4-enoate.
Methyl 3-chloro-2,2-dimethylhex-4-enoate: Contains a chlorine atom in place of the hydroxyl group.
Methyl 3-oxo-2,2-dimethylhex-4-enoate: Contains a ketone group instead of the hydroxyl group.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a double bond in its structure
Propriétés
Numéro CAS |
194657-67-5 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
methyl 3-hydroxy-2,2-dimethylhex-4-enoate |
InChI |
InChI=1S/C9H16O3/c1-5-6-7(10)9(2,3)8(11)12-4/h5-7,10H,1-4H3 |
Clé InChI |
JSALHIFCZIJDKC-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C(C)(C)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


